3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide
Description
3-[(3,4-Dimethylphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a sulfamoyl group substituted with a 3,4-dimethylphenyl moiety and a methyl group, as well as an amide-linked 3-methylphenyl substituent.
Properties
IUPAC Name |
3-[(3,4-dimethylphenyl)-methylsulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-14-6-5-7-17(12-14)22-21(24)20-19(10-11-27-20)28(25,26)23(4)18-9-8-15(2)16(3)13-18/h5-13H,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNXOYBFVPVGQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the coupling of a thiophene derivative with a sulfonamide derivative under specific conditions. For instance, the reaction might involve the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction, followed by further functionalization steps to introduce the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiophene or aromatic rings.
Scientific Research Applications
3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound could be used in the development of advanced materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Sulfamoyl Group Variations
- Target Compound : 3,4-Dimethylphenyl and methyl substituents on the sulfamoyl group.
- : 4-Chlorophenyl and methyl substituents (C20H19ClN2O5S2). Chlorine introduces electronegativity, enhancing polarity compared to methyl groups .
- : 4-Chlorobenzyl sulfonyl group (C18H13Cl2NO3S2).
- : 2,4-Dichlorobenzyl sulfonyl and 4-(trifluoromethoxy)phenyl amide (C18H11Cl2F3NO4S2). Halogens and trifluoromethoxy groups enhance metabolic stability and receptor affinity .
Amide Substituent Variations
- Target Compound : 3-Methylphenyl amide.
- : 3,4-Dimethoxyphenyl amide. Methoxy groups increase hydrophilicity and hydrogen-bonding capacity .
- : Thiazol-2-yl amide with nitro groups (e.g., C16H10F3N3O4S2).
- : 4-Nitro-3-(trifluoromethyl)phenoxy substituent (C18H11F3N2O4S). The trifluoromethyl group improves lipophilicity and bioavailability .
Thiophene Core Modifications
- Target Compound : Unmodified thiophene core.
- : 5-Nitrothiophene core. Nitration increases electrophilicity, influencing reactivity and binding interactions .
Physicochemical and Spectroscopic Properties
Key data from analogous compounds (Table 1):
Biological Activity
The compound 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide is part of a class of thiophene derivatives known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, compounds similar to our target have shown significant activity against various cancer cell lines, including Hep3B hepatocellular carcinoma. The mechanism often involves:
- Inhibition of Tubulin Polymerization : The compound mimics Combretastatin A-4 (CA-4), disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .
- Cell Viability Assays : In vitro studies indicate that derivatives exhibit IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B cells .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 2b | 5.46 | Tubulin inhibition |
| 2e | 12.58 | Microtubule disruption |
Antioxidant Activity
Thiophene derivatives have also been investigated for their antioxidant properties. The presence of electron-donating groups enhances their ability to scavenge free radicals. For example, specific derivatives demonstrated up to 62% inhibition in ABTS radical cation assays, indicating strong antioxidant activity comparable to ascorbic acid .
Antibacterial Effects
The antibacterial efficacy of thiophene carboxamides has been documented against Gram-positive and Gram-negative bacteria. Compounds have shown varying degrees of inhibition against pathogens like Escherichia coli and Staphylococcus aureus, with some derivatives achieving an activity index exceeding that of standard antibiotics like ampicillin .
Case Studies
- Hepatocellular Carcinoma : A study evaluating the effects of various thiophene carboxamides revealed that modifications in substituents significantly affected cytotoxicity profiles against Hep3B cells. Compounds with halogen substitutions showed enhanced activity compared to their non-substituted counterparts .
- Antioxidant Evaluation : Another investigation into antioxidant properties utilized ABTS assays where several thiophene derivatives were tested, revealing that structural variations directly influenced their radical scavenging capabilities .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions between the compound and target proteins involved in cancer progression and bacterial resistance. The results indicated favorable binding affinities, suggesting that structural modifications could further enhance biological activity.
Q & A
Basic: What are the key synthetic steps for preparing 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide?
Methodological Answer:
The synthesis involves multi-step organic reactions:
Thiophene Core Formation : Cyclization of dicarbonyl precursors with elemental sulfur under controlled temperature (120–150°C) to form the thiophene backbone .
Sulfamoylation : Introduction of the sulfamoyl group via reaction of the thiophene intermediate with 3,4-dimethylphenyl methylsulfamoyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base .
Carboxamide Coupling : Amide bond formation between the thiophene-sulfamoyl derivative and 3-methylaniline using coupling agents like EDC/HOBt in DMF .
Critical Parameters : Reaction purity is monitored via TLC, and intermediates are characterized by H NMR .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity. For example, the methyl groups on the phenyl rings appear as singlets at δ 2.2–2.4 ppm, while the thiophene protons resonate at δ 6.8–7.1 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 457.12) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm, carboxamide C=O at 1650 cm) .
- HPLC : Ensures >95% purity using a C18 column with acetonitrile/water gradients .
Advanced: How can researchers optimize sulfamoylation reaction yields while minimizing byproducts?
Methodological Answer:
- Solvent Selection : Anhydrous DCM or THF reduces hydrolysis of sulfamoyl chloride .
- Stoichiometry : Use a 1.2:1 molar ratio of sulfamoyl chloride to thiophene intermediate to account for side reactions .
- Temperature Control : Maintain 0–5°C during sulfamoyl chloride addition to prevent thermal decomposition .
- Catalyst Optimization : Triethylamine (2.5 eq.) enhances nucleophilicity of the thiophene ring .
Validation : Monitor reaction progress via LC-MS and quench aliquots with methanol to detect intermediates .
Advanced: How to resolve contradictions in biological activity data across different enzyme inhibition assays?
Methodological Answer:
- Assay Standardization :
- Enzyme Source : Use recombinant enzymes (e.g., human COX-2 vs. bacterial homologs) to avoid species-specific variability .
- Buffer Conditions : Control pH (7.4) and ionic strength (150 mM NaCl) to mimic physiological environments .
- Inhibition Kinetics : Perform dose-response curves (0.1–100 µM) and calculate IC values using nonlinear regression .
- Data Reconciliation : Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrate turnover) .
Advanced: What experimental designs assess the compound’s stability under varying pH and temperature?
Methodological Answer:
- pH Stability Study :
- Prepare buffers (pH 1–13) and incubate the compound (1 mg/mL) at 37°C for 24 hours.
- Analyze degradation via HPLC: Acidic conditions (pH 1–3) may hydrolyze the carboxamide group, while alkaline conditions (pH >10) destabilize the sulfamoyl moiety .
- Thermal Stability :
- Heat samples (25–100°C) in sealed vials and monitor decomposition via TGA/DSC.
- Identify degradation products (e.g., thiophene ring oxidation) using LC-MS/MS .
Advanced: How to evaluate the compound’s potential for drug resistance in antimicrobial studies?
Methodological Answer:
- Serial Passage Assay :
- Expose bacterial strains (e.g., S. aureus) to sub-inhibitory concentrations (0.5× MIC) for 20 generations.
- Monitor MIC shifts via broth microdilution. Resistance mechanisms (e.g., efflux pump upregulation) are confirmed via qPCR for genes like norA .
- Synergy Testing : Combine with efflux inhibitors (e.g., reserpine) to determine if resistance is pump-mediated .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., EGFR kinase). The sulfamoyl group forms hydrogen bonds with Lys721, while the thiophene ring occupies a hydrophobic pocket .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. RMSD <2 Å indicates stable ligand-receptor complexes .
- QSAR Modeling : Correlate substituent modifications (e.g., methyl vs. chloro groups) with IC values to guide SAR studies .
Advanced: How to address discrepancies in reported solubility data across studies?
Methodological Answer:
- Standardized Solubility Protocol :
- Prepare saturated solutions in PBS, DMSO, and ethanol using shake-flask method (24 hrs, 25°C).
- Filter (0.22 µm) and quantify via UV-Vis at λmax 280 nm .
- Controlled Variables :
- Particle size (micronize to <10 µm via ball milling).
- Temperature (±0.1°C) and agitation speed (200 rpm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
